2-Methylmorpholine Scaffold: Quantified Impact on Kinase Potency vs. Unsubstituted Morpholine
In pyrazolopyrimidine-based ATP-competitive kinase inhibitors, replacement of the morpholine hinge-binding moiety with racemic 2-methylmorpholine significantly reduces potency against both mTOR and PI3Kα [1]. This SAR finding establishes that the 2-methyl substitution found in 2-methyl-4-(phenylsulfonyl)morpholine is not pharmacologically silent but rather exerts a measurable, target-dependent effect on biological activity. For mTOR inhibitors specifically, the morpholine-containing analog (compound 2) exhibited an mTOR IC50 of 0.22 nM, whereas the corresponding racemic 2-methylmorpholine analog (compound 16) showed an mTOR IC50 of 2.3 nM, representing an approximately 10-fold loss in potency [1].
| Evidence Dimension | mTOR enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.3 nM (analog containing racemic 2-methylmorpholine scaffold, compound 16) |
| Comparator Or Baseline | 0.22 nM (analog containing unsubstituted morpholine scaffold, compound 2) |
| Quantified Difference | Approximately 10.5-fold reduction in potency |
| Conditions | Pyrazolopyrimidine ATP-competitive inhibitor series; enzymatic assay measuring mTOR kinase activity |
Why This Matters
This quantitative potency differential demonstrates that the 2-methyl substituent functionally distinguishes this scaffold from unsubstituted morpholine, making it unsuitable for applications requiring unmodified morpholine hinge-binding characteristics and potentially advantageous for tuning target selectivity.
- [1] Zask A, Kaplan J, Verheijen JC, et al. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. J Med Chem. 2009;52(24):7942-7945. Table 1: mTOR IC50 values for compounds 2 (0.22 nM) and 16 (2.3 nM). View Source
